![molecular formula C22H23ClN2O5 B2374561 (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride CAS No. 1179366-72-3](/img/structure/B2374561.png)

(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

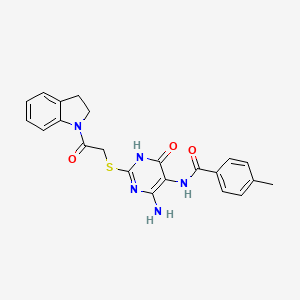

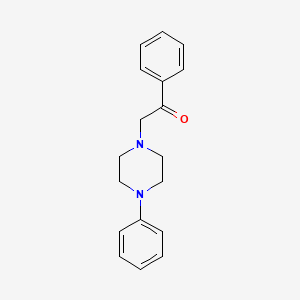

The compound (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone hydrochloride is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds .

Molecular Structure Analysis

The compound has a molecular formula ofC32H40N2O6 . It contains a piperazine ring, a benzodioxole group, and a benzofuran group. The exact structure can be determined using techniques such as NMR spectroscopy . Physical And Chemical Properties Analysis

The compound has a molecular weight of548.7 g/mol . It has 1 hydrogen bond donor, 7 hydrogen bond acceptors, and 8 rotatable bonds . Its exact mass is 548.28863700 g/mol .

Scientific Research Applications

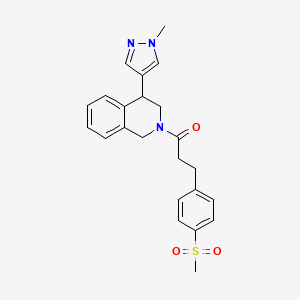

Anticonvulsant Activity

BPPU has been evaluated for its anticonvulsant properties. In animal models, it demonstrated excellent protection against seizures induced by maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ). Additionally, in a pilocarpine-induced model of status epilepticus (SE), BPPU exhibited 50% protection at a dose of 100 mg/kg in rats. Mechanistic studies suggest that BPPU may influence GABAergic neurotransmission in the brain .

Antidepressant Activity

Apart from its anticonvulsant effects, BPPU also exhibits antidepressant activity. It performed well in forced swim tests (FST) and tail suspension tests (TST) in mice. Notably, BPPU did not exhibit significant toxicity, making it a potential candidate for mood disorder therapy .

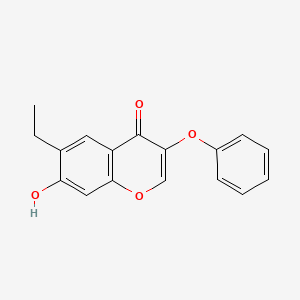

Flavoring Agent

While not directly related to its pharmacological properties, BPPU is chemically synthesized and intended for use as a flavoring substance in specific food categories (excluding beverages) .

Antitumor Potential

In a study, BPPU derivatives were evaluated for their antitumor effects. Compound C27, a derivative of BPPU, induced apoptosis and caused cell cycle arrest (both S-phase and G2/M-phase) in HeLa cells. This suggests that BPPU derivatives could be developed as potential antitumor agents .

Chemical Synthesis and Characterization

BPPU derivatives have been synthesized and characterized. For example, benzo[d][1,3]dioxole gathered pyrazole derivatives were prepared by reacting chalcones with phenyl hydrazine. BPPU’s structural features contribute to its diverse applications .

Safety Profile

BPPU’s safety profile was studied in sub-acute toxicity rat models. At a dose of 100 mg/kg, administered orally for 14 days, BPPU did not exhibit significant toxicity .

Future Directions

Mechanism of Action

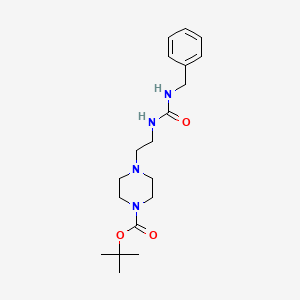

Target of Action

Compounds with similar structures have been found to interact withdopamine receptors . These receptors play a crucial role in the regulation of mood, reward, and motor control.

Mode of Action

Similar compounds have been reported to act asdopamine agonists , meaning they mimic the action of dopamine by binding to and activating dopamine receptors.

Biochemical Pathways

Dopamine agonists generally influence thedopaminergic pathways in the brain, which are involved in motor control, reward, and several other functions .

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine .

Result of Action

Dopamine agonists generally result in increased dopaminergic activity in the brain, which can lead to improvements in motor control and mood .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s absorption, distribution, metabolism, and excretion .

properties

IUPAC Name |

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O5.ClH/c1-26-18-4-2-3-16-12-20(29-21(16)18)22(25)24-9-7-23(8-10-24)13-15-5-6-17-19(11-15)28-14-27-17;/h2-6,11-12H,7-10,13-14H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRAMOFRAMHUBOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2374479.png)

![3-(1-(2-(3,4-dimethoxyphenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2374482.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone oxalate](/img/structure/B2374495.png)

![7-hydroxy-N-(3-methoxybenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2374496.png)

![(Z)-2-(2-methoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2374500.png)

![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,2-diphenylacetamide](/img/structure/B2374501.png)